molecular formula C10H10N2 B3344806 4-Methyl-2-(1-pyrrolyl)pyridine CAS No. 90996-18-2

4-Methyl-2-(1-pyrrolyl)pyridine

Cat. No.: B3344806
CAS No.: 90996-18-2
M. Wt: 158.2 g/mol
InChI Key: IYQKSFDFSHYLNT-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Modern Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. wisdomlib.orgijpsr.comderpharmachemica.com Their prevalence in nature is vast, forming the core of many biologically essential molecules like vitamins, hormones, and alkaloids. ijpsr.comderpharmachemica.comijsrtjournal.com This natural abundance has inspired chemists to explore their synthesis and application, leading to their predominant use in pharmaceuticals, agrochemicals, and materials science. ijpsr.comnumberanalytics.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique electronic properties and reactivity to these molecules, making them versatile building blocks for the development of new drugs and functional materials. derpharmachemica.comnumberanalytics.com

Overview of Pyridine (B92270) and Pyrrole (B145914) Core Structures and Their Synonymous Integration

Pyridine and pyrrole are two of the most fundamental nitrogen-containing aromatic heterocycles. wikipedia.org Pyridine, a six-membered ring with the formula C₅H₅N, is a basic compound that is structurally similar to benzene. nih.gov Its nitrogen atom possesses a non-bonding pair of electrons that can participate in hydrogen bonding, enhancing the pharmacokinetic properties of drug molecules. nih.gov Pyrrole, a five-membered ring with the formula C₄H₅N, is a weakly acidic compound found in many natural products, including heme and chlorophyll. wikipedia.org

The integration of these two distinct heterocyclic rings into a single molecular framework, as seen in pyrrole-pyridine systems, creates compounds with a rich and diverse range of chemical and biological activities. nih.govmdpi.com These fused systems have been the subject of extensive pharmacological studies due to their potential as therapeutic agents. nih.gov

Historical Trajectories and Foundational Discoveries Pertaining to Pyrrole-Pyridine Derivatives

The journey into the world of pyrrole-pyridine derivatives is built upon foundational synthetic methods developed over many years. The synthesis of the pyrrole ring itself has a rich history, with several named reactions being of key importance.

One of the earliest and most versatile methods is the Paal-Knorr pyrrole synthesis , first reported in 1884. youtube.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.orgalfa-chemistry.com The mechanism, elucidated much later, involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org

Another significant contribution is the Clauson-Kaas pyrrole synthesis , discovered in 1952. beilstein-journals.org This method provides a route to N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. beilstein-journals.orgarkat-usa.org This reaction has been modified over the years to become more environmentally friendly. beilstein-journals.orgbeilstein-journals.orgnih.gov

The Knorr pyrrole synthesis , also reported in 1884, offers another pathway to substituted pyrroles from an amino-ketone and a ketone. wikipedia.org These classical methods, along with more modern synthetic developments, have enabled the creation of a vast library of pyrrole-containing compounds, including those fused or linked to other heterocyclic systems like pyridine. The exploration of these derivatives continues to be an active area of research, with new applications constantly being discovered. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKSFDFSHYLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611453
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90996-18-2
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 2 1 Pyrrolyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-Methyl-2-(1-pyrrolyl)pyridine can be determined.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and pyrrole (B145914) rings, as well as the methyl group. While experimental data for this specific compound is not widely published, predictions can be made based on the analysis of similar structures.

The protons on the pyridine ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group attached to the pyridine ring would give rise to a singlet peak in the upfield region, likely around δ 2.3-2.5 ppm. The protons of the pyrrole ring are also expected in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the adjacent pyridine ring.

For comparison, in a related compound, 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine, the methyl protons on the pyrrole ring appear as a singlet. In the case of 4-methylpyridine (B42270), the methyl protons are observed at approximately 2.35 ppm. The pyridine protons in 4-methylpyridine appear at δ 8.46 (d), and 7.10 (d) ppm. bldpharm.com The protons of a pyrrole ring typically show signals between δ 6.0 and 7.5 ppm. The specific coupling patterns (e.g., doublets, triplets, or multiplets) will be crucial in assigning each proton to its specific position on the heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-3Downfield regionDoublet
Pyridine H-5Downfield regionDoublet
Pyridine H-6Most downfieldDoublet
Pyrrole H-2', H-5'Aromatic regionTriplet
Pyrrole H-3', H-4'Aromatic regionTriplet
Methyl (CH₃)~2.4Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyridine and pyrrole rings are expected to resonate in the downfield region (δ 100-160 ppm), characteristic of aromatic and heteroaromatic carbons. The carbon of the methyl group will appear significantly upfield (around δ 20-25 ppm). For instance, in 4-methylpyridine, the methyl carbon appears at approximately 21 ppm, while the ring carbons are observed between δ 121 and 150 ppm. chemicalbook.com In more complex structures containing a 2-substituted pyrrole, the pyrrole carbons are seen in a similar range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2>150
Pyridine C-4~148
Pyridine C-6~150
Pyridine C-3~122
Pyridine C-5~124
Pyrrole C-2', C-5'~120
Pyrrole C-3', C-4'~110
Methyl (CH₃)~21

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between protons. For instance, it would show correlations between adjacent protons on the pyridine ring (H-5 with H-6) and on the pyrrole ring (e.g., H-2' with H-3'). This information is critical for confirming the specific positions of the protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine and pyrrole rings and the C-H bonds. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution at the nitrogen atom of the pyrrole ring. nih.gov

Key expected IR absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (methyl group): Just below 3000 cm⁻¹

C=C and C=N stretching (ring vibrations): In the 1400-1600 cm⁻¹ region. For pyridine itself, characteristic ring stretching vibrations are observed around 1583, 1572, 1482, and 1439 cm⁻¹. nist.gov

C-H in-plane and out-of-plane bending: In the fingerprint region (below 1400 cm⁻¹).

In a related complex, bis(pyridine)silver(I) perchlorate, the metal-coordinated pyridine ring shows a characteristic band at 412 cm⁻¹. mdpi.com While this compound is not a metal complex, the vibrational modes of the pyridine ring will be a prominent feature of its IR spectrum.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be dominated by the vibrational modes of the pyridine and pyrrole rings. Often, symmetric vibrations that are weak in the IR spectrum appear as strong bands in the Raman spectrum.

For pyridine, strong Raman bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. pitt.edu Similar strong signals would be expected for this compound, with shifts influenced by the methyl and pyrrolyl substituents. The Raman spectrum of a pyridine solution of a lead(II) dithiolate complex showed that doublets observed in the solid state appeared as singlets in solution, indicating the presence of a single symmetrical conformer. researchgate.net This highlights how Raman spectroscopy can provide insights into the conformational dynamics of pyridine-containing compounds in different states.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The photophysical properties of pyrrole-pyridine scaffolds are of significant interest due to their potential applications in materials science and as fluorescent probes. nih.govresearchgate.net The electronic behavior of these molecules, governed by the interaction between the electron-rich pyrrole ring and the electron-deficient pyridine ring, can be finely tuned by substitution.

Absorption and Emission Properties

The electronic absorption and emission spectra of pyrrole-pyridine derivatives provide fundamental insights into their ground and excited states. For 4-(pyrrol-1-yl)pyridine, a close structural analog of the title compound, studies in aqueous solutions have identified a distinct absorption band in the visible region. nih.gov

In an aqueous solution, 4-(pyrrol-1-yl)pyridine is yellow and exhibits an absorption maximum (λmax) at 463 nm. nih.gov The molar absorptivity (ε) for this transition has been determined to be 110 M-1 cm-1. nih.gov The position of this absorption band is solvent-dependent, indicating a change in the electronic distribution upon excitation. nih.gov Despite this absorption in the visible range, no fluorescence emission was observed for the 4-(pyrrol-1-yl)pyridine system in the studied conditions. nih.gov This lack of emission suggests that the excited state deactivates rapidly through non-radiative pathways.

In contrast, more complex derivatives, such as those based on the pyrrolo[3,4-c]pyridine framework, are known to be promising fluorophores, with emission maxima in the blue-green spectral region. nih.govresearchgate.net Similarly, metal complexes incorporating pyridine-pyrrolide ligands can exhibit strong luminescence, often from metal-to-ligand charge transfer (MLCT) states. researchgate.netacs.org For example, certain zirconium(IV) pyridine dipyrrolide complexes show intense ligand-to-metal charge-transfer bands in the visible region. researchgate.net A neptunium(IV) bis(pyridine dipyrrolide) complex displays an intense absorption band at 473 nm (ε = 3250 M⁻¹ cm⁻¹) in dichloromethane. acs.org

Table 1: UV-Vis Absorption Data for 4-(pyrrol-1-yl)pyridine in Water
PropertyValueSource
λmax 463 nm nih.gov
Molar Absorptivity (ε) 110 M-1cm-1 nih.gov
Appearance Yellow Solution nih.gov
Emission Not Observed nih.gov

Fluorescence Studies and Dual Emission Phenomena

While simple pyrrole-pyridine molecules like 4-(pyrrol-1-yl)pyridine are found to be non-emissive nih.gov, the broader family of pyrrole derivatives exhibits a range of interesting fluorescent behaviors. The absence of fluorescence in the simpler scaffold is often attributed to efficient non-radiative decay from the excited state, which can be influenced by factors like intramolecular rotation or quenching interactions. nih.gov

One notable phenomenon is aggregation-induced emission (AIE), where molecules that are non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govacs.org This effect is often caused by the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. nih.gov Studies on various aryl-substituted pyrroles have demonstrated that a twisted molecular configuration can promote AIE activity by preventing the close, parallel packing that typically quenches fluorescence. nih.govresearchgate.net

Another complex emission behavior observed in related systems is dual emission. Zirconium(IV) complexes with pyridine dipyrrolide ligands, for instance, can exhibit both prompt fluorescence and long-lived thermally activated delayed fluorescence (TADF). acs.orgresearchgate.netnih.gov TADF arises from the reverse intersystem crossing (rISC) from a triplet excited state back to the singlet excited state, from which delayed fluorescence occurs. This process is highly sensitive to temperature and the presence of oxygen. researchgate.netnih.gov

Furthermore, fluorescence quenching can occur through specific intermolecular interactions. For example, strong fluorescence quenching is observed when pyrrole-containing chromophores form a hydrogen bond with pyridine, a phenomenon attributed to an excited-state electron transfer from the photoexcited chromophore to the hydrogen-bonded pyridine partner. researchgate.net

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of Pyrrole-Pyridine Scaffolds

While a crystal structure for this compound is not publicly available, analysis of closely related heterocyclic scaffolds provides significant insight into the expected structural features. A representative example is 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560), which combines a pyrrole ring with another heterocycle. researchgate.net

Single-crystal X-ray diffraction of this compound revealed that it crystallizes in the monoclinic space group P21/n. researchgate.net The analysis confirms the connectivity of the atoms and reveals a dihedral angle of 13.31° between the least-squares planes of the pyrrole and benzothiazole rings, indicating a nearly coplanar arrangement. researchgate.net Such data is crucial for understanding the degree of electronic conjugation between the two heterocyclic rings. Similar analyses on metal complexes of pyridine-pyrrolide ligands have been used to confirm their coordination geometry, such as the distorted octahedral environment around the metal center in a neptunium (B1219326) complex. acs.org The growth of single crystals suitable for diffraction is a critical step, often achieved by slow evaporation or diffusion methods from various solvents like diethyl ether or toluene. nsf.gov

Table 2: Representative Crystal Data for a Pyrrole-Heterocycle Scaffold (2-(2,4-dimethyl pyrrolyl) benzothiazole)
ParameterValueSource
Crystal System Monoclinic researchgate.net
Space Group P21/n researchgate.net
a (Å) 10.842(9) researchgate.net
b (Å) 5.750(7) researchgate.net
c (Å) 12.964(6) researchgate.net
β (˚) 110.13(6) researchgate.net
Volume (Å3) 758.8(11) researchgate.net
Z 4 researchgate.net

Analysis of Intermolecular Interactions and Packing Architectures

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. rsc.org In pyrrole-pyridine scaffolds, the interplay between hydrogen bonds, π-π stacking, and van der Waals forces determines the final crystal packing architecture.

The interaction between a pyrrole N-H group (as a hydrogen bond donor) and a pyridine nitrogen (as an acceptor) is a particularly strong and directional interaction that can be expected in related compounds. acs.orgnih.gov In the case of this compound, where the pyrrole nitrogen is substituted, this specific hydrogen bond is absent. However, other weak hydrogen bonds, such as C-H···N interactions involving the pyridine nitrogen, are still possible. researchgate.net

A dominant interaction in the packing of aromatic heterocycles is π-π stacking between the electron-rich pyrrole and electron-deficient pyridine rings. Studies on 4-(pyrrol-1-yl)pyridine in solution suggest a preference for an "off-set" π-stacking arrangement. nih.gov In the solid state, such interactions, along with other van der Waals forces, play a crucial role in stabilizing the crystal lattice. researchgate.net In the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole, the packing is stabilized by intermolecular N-H···N hydrogen bonds, which link the molecules into a stable network. researchgate.net The analysis of these packing motifs is essential for crystal engineering, where the goal is to design materials with specific solid-state properties. rsc.org

Theoretical and Computational Chemistry of 4 Methyl 2 1 Pyrrolyl Pyridine Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful methodology for investigating the properties of 4-Methyl-2-(1-pyrrolyl)pyridine and its derivatives. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

DFT calculations are instrumental in understanding the electronic landscape of these molecules. For instance, in neptunium(IV) pyridine (B92270) dipyrrolide complexes, which are analogs, DFT is used to analyze the bonding and electronic structure. acs.org The calculations help in understanding the geometry and the nature of the metal-ligand interactions. For example, the distorted octahedral geometry observed in the solid-state structure of (MesPDPPh)NpCl2(THF) is rationalized through these computational studies. acs.org The electronic structure of such compounds is key to their stability and reactivity. The distribution of electron density, molecular electrostatic potential (MEP), and the nature of chemical bonds are all elucidated through DFT. The MEP, for example, helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

In the context of this compound analogs, FMO analysis helps in understanding their behavior in chemical reactions. For instance, in related heterocyclic systems, the HOMO is often localized on the electron-rich pyrrole (B145914) ring, making it the primary site for electrophilic attack, while the LUMO may be distributed over the pyridine ring. malayajournal.org The table below shows representative HOMO-LUMO energy values for a related imidazole (B134444) derivative, illustrating the type of data obtained from FMO analysis. malayajournal.org

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap 4.0106

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, an illustrative analog. malayajournal.org

This energy gap of 4.0106 eV suggests a high chemical stability for this particular molecule. malayajournal.org Similar analyses for this compound would provide valuable insights into its reactivity profile.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. For example, ¹H NMR chemical shifts can be calculated with high accuracy. In studies of neptunium (B1219326) pyridine dipyrrolide complexes, calculated shifts are compared with experimental spectra to assign protons and understand the paramagnetic effects of the metal center. acs.org For example, the para-methyl protons in a uranium complex appear at -2.83 ppm, while in a neptunium analog, they are found at 3.29 ppm, highlighting the sensitivity of NMR to the electronic environment. acs.org

The following table presents selected experimental ¹H NMR data for a neptunium(IV) pyridine dipyrrolide complex, an analog of the title compound. acs.org

ProtonChemical Shift (ppm)
4-pyridyl proton14.63
pyrrole protons11.06
para-methyl groups3.28
ortho-methyl groups-3.40

This data is for Np(MesPDPPh)2 in C6D6. acs.org

Furthermore, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of vibrational modes. This is crucial for characterizing the molecule's structure and bonding.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For analogs of this compound, MD simulations have been employed to understand their interactions with biological macromolecules. For instance, in a study of pyrrolopyridone analogues targeting bromodomains, MD simulations were used to investigate the selectivity of these inhibitors. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for binding affinity and selectivity. researchgate.net

The conformational landscape of this compound is determined by the rotational barrier between the pyridine and pyrrole rings. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to participate in a chemical reaction. In a typical MD simulation setup for a pyridine derivative, the molecule is placed in a solvent box (e.g., with TIP3P water molecules) and the system's trajectory is calculated using a force field like OPLS-2005. mdpi.com

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. For reactions involving this compound, such as nitration or catalytic reduction, computational studies can provide a detailed understanding of the reaction pathway. For example, in the nitration of 4-methyl-2-(1H-pyrrol-1-yl)pyridine, computational modeling could be used to explain the regioselectivity of the reaction.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the principles of FMO theory are often used to rationalize reaction outcomes. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the favorability of a reaction pathway. wikipedia.org

Excited State Phenomena and Photophysical Properties Prediction

The photophysical properties of this compound analogs are of interest for applications in areas such as photocatalysis and light-emitting devices. Time-dependent DFT (TD-DFT) is the primary computational method for studying excited states and predicting photophysical properties like absorption and emission wavelengths.

For ruthenium complexes containing 4-(1H-1-pyrrolyl)pyridine ligands, TD-DFT calculations have been used to understand their electronic and photophysical properties. researchgate.net These complexes exhibit strong visible light absorption and possess long-lived excited states, which are desirable for photocatalytic applications. researchgate.net The calculations can identify the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). Time-resolved spectroscopic measurements, in conjunction with computational predictions, reveal ultrafast singlet-to-triplet intersystem crossing in these systems. researchgate.net

Coordination Chemistry and Metal Complexation of Pyrrole Pyridine Ligands

Design and Synthesis of Pyrrole-Pyridine Based Ligands

The synthesis of pyrrole-pyridine ligands, which are valued for their versatile coordination properties, can be achieved through several established synthetic routes. Common methods include the Clauson-Kaas reaction for pyrrole (B145914) synthesis followed by coupling to a pyridine (B92270) unit, or transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. For instance, Suzuki coupling has been employed to create ligands like 6-(pyrrol-2-yl)-2,2'-bipyridine by using an in situ generated boronic acid nih.govnih.gov. Another approach involves the condensation reaction between a primary amine and a carbonyl group to form Schiff base ligands nih.gov.

However, a specific, documented synthesis for 4-Methyl-2-(1-pyrrolyl)pyridine was not found in the reviewed literature. A related one-pot synthesis has been developed for 2-(pyrrolyl)-4-aryl(hetaryl)-5-cyano-6-methylpyridines through the cyclization of acylethynylpyrroles with acetonitrile (B52724) dntb.gov.ua. This method yields a substituted pyridine ring directly attached to a pyrrole, but does not produce the specific isomer and substitution pattern of the target compound.

Formation and Characterization of Metal Complexes

Pyrrole-pyridine ligands are known to form stable complexes with a wide array of transition metals due to the presence of both a soft pyrrolide and a borderline hard pyridine nitrogen donor, allowing for chelation. The electronic properties of these complexes can be tuned by modifying substituents on either the pyrrole or pyridine rings.

Transition Metal Complexes (e.g., Ruthenium, Palladium, Platinum, Chromium, Molybdenum)

While a vast number of transition metal complexes with pyridine-based ligands have been reported wikipedia.org, specific examples involving This compound are not described in the available literature. Research on related ligands, however, provides insight into the expected coordination behavior.

Ruthenium: Ruthenium(II) readily forms complexes with polypyridyl ligands. While there are reports on Ru(II) complexes with ligands containing 4-(1H-1-pyrrolyl)pyridine units researchgate.net and 2-pyridyl-2-pyrimidine-4-carboxylic acid nih.gov, none feature the specific ligand of interest. The steric and electronic environment created by ancillary ligands can significantly impact the properties and reactivity of these complexes, such as inducing pyridine photodissociation through steric strain acs.org.

Palladium and Platinum: Palladium(II) and Platinum(II) form square-planar complexes with various pyridine acs.org and pyrrole-based Schiff base ligands nih.gov. Studies on related systems, such as complexes with 3-(2-pyridyl)-N-methyl-1,2,4-triazoles, show that the ligands coordinate in a bidentate fashion, forming stable five-membered chelate rings cityu.edu.hk.

Chromium and Molybdenum: The coordination chemistry of Cr(II) with sterically bulky pyrrolyl ligands has been explored, leading to the formation of mono(pyrrolyl)chromium complexes and diazachromocenes rsc.org. Extensive work on Cr(III) and Mo(III)/Mo(IV) has been conducted with the pincer-type ligand 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MePDP), which is structurally distinct from the target compound nih.govacs.org. Molybdenum carbonyl complexes with other pyridine- and pyrrole-containing ligands have also been synthesized and studied nih.govuchile.clmdpi.com.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of a pyrrole-pyridine ligand to a metal center induces characteristic shifts in its spectroscopic signals.

NMR Spectroscopy: In ¹H NMR, the coordination of a pyridine ligand to a metal center typically causes a downfield shift of the pyridine protons due to the deshielding effect of the metal. For paramagnetic complexes, such as those of U(IV) with pyridine dipyrrolide ligands, signals can be significantly shifted and broadened nsf.govacs.org.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen is often observed as a blue shift (increase in wavenumber) of the C=N and C=C stretching vibrations of the pyridine ring mdpi.com. For example, in ruthenium complexes with poly(4-vinylpyridine), the pyridine C-N stretch at 1598 cm⁻¹ shifts to higher energy upon coordination researchgate.net.

UV-Visible Spectroscopy: Metal complexes of pyrrole-pyridine ligands often exhibit intense absorption bands in the UV-visible region. These can be assigned to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions researchgate.netnih.gov. The energy of these transitions is sensitive to the metal, its oxidation state, and the ligand substituents. For instance, complexes of Zr(IV) with pyridine dipyrrolide ligands show intense LMCT bands nih.gov.

No specific spectroscopic data for complexes of This compound could be located.

Redox Chemistry of Pyrrole-Pyridine Metal Complexes

The redox chemistry of metal complexes with related pyridine-pyrrolide ligands has been investigated. For example, cyclic voltammetry studies on bis(pyridine dipyrrolide) complexes of chromium and molybdenum, [M(MePDP)₂]⁻, revealed multiple reversible redox events nih.govacs.org. In these systems, oxidation was found to be metal-centered (Mo³⁺/Mo⁴⁺), while reductions were ligand-centered, forming ligand-based radicals nih.govacs.org. The redox potentials are highly dependent on the nature of the metal and the specific ligand structure. For the specific compound This compound , no electrochemical data has been reported.

Catalytic Applications of Metal-Pyrrole-Pyridine Complexes

Metal complexes supported by pyrrole-pyridine ligands are explored for various catalytic applications due to their tunable steric and electronic properties.

C-H Activation and Functionalization Catalysis

The activation and functionalization of C-H bonds is a significant goal in catalysis. While platinum-group metals are well-known for their ability to mediate C-H activation acs.org, and various palladium complexes with pyridine ligands are used in cross-coupling catalysis acs.org, there are no specific reports of This compound being used as a ligand in this context.

Research in this area has often focused on pincer-type ligands or other highly specialized systems. For example, rhodium and iridium complexes with PBP pincer ligands have been shown to cooperatively activate the C-H bond of pyridine rsc.org. However, the catalytic activity of simpler bidentate ligands like this compound in C-H activation has not been documented in the reviewed literature.

Other Metal-Mediated Transformations

While the coordination chemistry of pyrrole-pyridine ligands is well-established, their application in metal-mediated transformations and catalysis is a burgeoning field of research. The unique electronic properties and structural versatility of these ligands, including "this compound," make their metal complexes promising candidates for a variety of catalytic processes. However, detailed research findings specifically focusing on the catalytic applications of "this compound" are limited in publicly accessible literature.

General reactivity trends observed for closely related pyrrole-pyridine ligands suggest potential applications in several areas of catalysis. These include, but are not limited to, polymerization, oxidation, reduction, and cross-coupling reactions. The electronic environment provided by the pyrrolyl and pyridyl moieties can be finely tuned by substituents, such as the methyl group in "this compound," which can influence the catalytic activity and selectivity of the corresponding metal complex.

For instance, complexes of similar ligands have been investigated in the following transformations:

Polymerization Catalysis: Magnesium complexes of certain pyrrolyl-imine ligands have demonstrated activity as catalysts for the ring-opening polymerization of ε-caprolactone. nih.gov The specific structure of the ligand plays a crucial role in the catalytic performance.

Oxidation and Redox Chemistry: The redox properties of metal complexes with pyrrole-pyridine ligands are of significant interest. Studies on chromium and molybdenum complexes with a related bis(pyrrolyl)pyridine ligand have revealed reversible redox processes, indicating their potential in redox-based catalysis. nih.gov In some cases, the ligand itself can undergo oxidation upon coordination to a metal center, such as the oxidative dehydrogenation observed in an iron(II) complex of a 4-methyl-2-N-(2-pyridylmethyl)aminophenol ligand.

Cross-Coupling Reactions: Palladium and copper complexes are widely used in cross-coupling reactions. While specific examples with "this compound" are not readily available, the general ability of pyridine-containing ligands to facilitate such reactions is well-documented. nih.govnih.gov

Hydroboration: Iron-based metal-organic frameworks incorporating pyridyl-terpyridine ligands have been utilized as recyclable catalysts for the hydroboration of alkynes. nih.gov

It is important to note that the catalytic behavior is highly dependent on the specific structure of the ligand, the nature of the metal center, and the reaction conditions. Therefore, while the broader class of pyrrole-pyridine ligands shows significant promise in catalysis, dedicated studies on "this compound" are necessary to fully elucidate its potential in various metal-mediated transformations.

Due to the limited specific data available for "this compound" in metal-mediated transformations, a data table of detailed research findings cannot be compiled at this time. Further experimental research is required to explore and quantify the catalytic activities of its metal complexes.

Molecular Interactions with Biological Systems: Mechanistic and Target Focused Investigations

Molecular Recognition and Binding Mechanisms

The biological activity of compounds based on the pyrrole-pyridine framework is fundamentally dictated by their ability to recognize and bind to specific biological macromolecules. The mechanisms of these interactions are governed by the three-dimensional structure and electronic properties of the molecule, which facilitate non-covalent bonds with biological targets like enzymes, receptors, and nucleic acids.

The interaction of pyrrole-pyridine derivatives with enzymes and receptors is a cornerstone of their therapeutic potential. The nitrogen atoms in both the pyridine (B92270) and pyrrole (B145914) rings can act as hydrogen bond acceptors, while the N-H group of the pyrrole can serve as a hydrogen bond donor. Furthermore, the aromatic nature of both rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding sites of proteins.

A notable example involves a structurally related compound, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), an analog of the neurotoxin MPTP. nih.gov Mechanistic studies have shown that TMMP is oxidized by the enzyme monoamine oxidase B (MAO-B) to a pyridinium (B92312) ion species. nih.gov This bioactivation is crucial for its biological effect. The interaction can be blocked by MAO-B inhibitors, highlighting a specific enzyme-ligand binding event that precedes the molecule's downstream effects. nih.gov

In the context of receptor binding, derivatives of the related compound (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine (nicotine) are known to act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). The binding to these receptors modulates their activity and influences various neurological pathways. The orientation of the pyridine and the pyrrolidinyl rings, along with the stereochemistry, is critical for effective receptor engagement. The methyl group on the pyridine ring, as seen in 4-methyl-2-(1-pyrrolyl)pyridine, can influence receptor binding affinity and selectivity by creating specific steric and electronic interactions within the receptor's binding pocket.

The planar, aromatic structure of the pyrrole-pyridine scaffold suggests a potential for interaction with nucleic acids like DNA. Planar heterocyclic systems can bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, forming the basis for some anticancer and antimicrobial activities.

Studies on related molecules provide insight into the binding mechanisms with other biomolecules. For instance, 4-(pyrrol-1-yl)pyridine and its methylated derivatives have been investigated as anion sensors. mdpi.com These molecules can detect nitrite (B80452) ions in aqueous solutions through a mechanism that involves changes in their supramolecular aggregate system upon anion interaction. mdpi.com This demonstrates the capacity of the pyrrole-pyridine structure to engage in specific recognition and binding with small biological ions, a process driven by non-covalent interactions that alter the collective properties of the molecules. mdpi.com

Pyrrole-Pyridine Scaffolds in Medicinal Chemistry Design (Non-Clinical Focus)

The pyrrole-pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. mdpi.comrsc.org This designation is due to its recurring presence in a diverse array of FDA-approved drugs and biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. rsc.orgnih.gov The chemical tractability of the scaffold allows for the systematic modification and optimization of its properties to achieve desired biological activities. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically altering the chemical structure of the pyrrole-pyridine scaffold and evaluating the corresponding changes in biological effect, researchers can identify key molecular features responsible for activity.

For example, in a series of pyrazolo[4,3-c]pyridine derivatives developed as inhibitors of the PEX14–PEX5 protein-protein interaction, SAR studies revealed critical insights. acs.org It was found that the presence and position of substituents on the scaffold were vital for potency. The addition of a methoxy (B1213986) group at a specific position on an attached naphthalene (B1677914) ring was crucial for high-affinity interaction with the target protein. acs.org Conversely, removing this group or altering the attachment point of other residues significantly reduced the inhibitory activity. acs.org

A review of pyridine derivatives with antiproliferative activity established general SAR principles. nih.gov The presence and positions of electron-donating groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity against various cancer cell lines. nih.gov In contrast, the inclusion of halogen atoms or other bulky groups often led to lower antiproliferative activity. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridine-Based Scaffolds
Scaffold/SeriesStructural ModificationEffect on Biological ActivityReference
Pyrazolo[4,3-c]pyridinesAddition of a C-4 methoxy group to a naphthalene substituentSignificantly increased inhibitory activity against PEX14–PEX5 interaction acs.org
General Pyridine DerivativesPresence of -OMe, -OH, -NH2 groupsEnhanced antiproliferative activity nih.gov
General Pyridine DerivativesPresence of halogen atoms or bulky groupsDecreased antiproliferative activity nih.gov
Pyrazolo[4,3-c]pyridinesRemoval of N-1 substituent on the pyrazole (B372694) ringSlightly decreased PEX14-PEX5 inhibitory activity acs.org

Beyond direct therapeutic applications, pyrrole-pyridine derivatives are being developed as molecular probes and tools to investigate biological processes. Their chemical and photophysical properties can be harnessed for detection and imaging.

For instance, derivatives of 4-(pyrrol-1-yl)pyridine have been shown to function as effective sensors for nitrite ions, with detection possible by the naked eye. mdpi.com The sensing mechanism relies on the interaction between the anion and a supramolecular aggregate of the probe molecule. mdpi.com This capability makes them valuable tools for environmental or biological monitoring. Furthermore, pyrene-based pyridine derivatives have been synthesized to act as fluorescent dyes. mdpi.comnih.gov The coordination of these ligands with metal ions can modulate their photophysical and biological properties, offering a strategy to develop probes whose signals are responsive to their local chemical environment. mdpi.com

A significant focus of research on pyrrole-pyridine scaffolds is the development of inhibitors for specific molecular targets implicated in disease, such as protein kinases and essential microbial enzymes.

Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolopyridine derivatives have emerged as a potent class of kinase inhibitors. A series of these compounds were found to be selective inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK-2), with IC50 values (a measure of inhibitory potency) as low as 10 nM. nih.gov These inhibitors demonstrated good selectivity over other kinases like CDK2, ERK, and JNK. nih.gov Additionally, derivatives based on a 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent dual inhibitors of PI3K and mTOR, critical proteins in a signaling pathway that controls tumor growth and proliferation. nih.gov Other derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various tumor types. rsc.org

Antimicrobial Targets: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.com Pyrrole-pyridine scaffolds are being explored for this purpose. nih.govnih.gov For example, new pyrrolamide-type inhibitors have been discovered that target the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE), showing exceptional efficacy against drug-resistant bacteria. nih.gov Other pyrrole derivatives have been designed to target InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov Schiff bases formed from pyrrole and pyridine components have also demonstrated antimicrobial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov

Table 2: Examples of Pyrrole-Pyridine Derivatives and Their Molecular Targets
Derivative ClassMolecular TargetBiological EffectPotency/Activity MetricReference
PyrrolopyridinesMAPKAP-K2 (MK-2)Kinase InhibitionIC50 as low as 10 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3Kinase InhibitionIC50 = 7, 9, 25 nM, respectively rsc.org
2-Methyl-1H-imidazo[4,5-c]quinoline scaffoldPI3K/mTORDual Kinase InhibitionAntiproliferative activity against cancer cells nih.gov
Pyrrolamide derivativeDNA Gyrase (GyrB)/ParEAntibacterialMIC = 0.008 µg/mL (vs. S. aureus) nih.gov
Pyrrolyl benzamide (B126) derivativeEnoyl-ACP reductase (InhA)AntitubercularInhibition of M. tuberculosis H37Rv nih.gov
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineBacterial ProteinsAntimicrobialActivity against E. coli and S. aureus nih.gov

Emerging Research Areas and Advanced Applications

Supramolecular Chemistry and Self-Assembly of Pyrrole-Pyridine Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where pyrrole-pyridine derivatives have shown significant promise. The ability of these molecules to self-assemble into larger, ordered structures is fundamental to their application in this field.

Recent studies have highlighted the potential of pyrrole-pyridine derivatives as effective anion sensors. For instance, 4-(pyrrol-1-yl)pyridine has been identified as a supramolecular chemodosimeter capable of sensing nitrite (B80452) ions in aqueous solutions, detectable by the naked eye with a low detection limit. mdpi.comnih.govresearchgate.net This sensing mechanism is believed to stem from changes in the supramolecular aggregate system upon interaction with an anion. mdpi.comnih.gov

The introduction of methyl groups to the pyrrole (B145914) moiety, creating derivatives like 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, has been explored to further understand and optimize these anion-sensing properties. mdpi.comnih.gov These derivatives have also been found to be effective sensors for nitrite ions. mdpi.comnih.gov The sensitivity and selectivity for nitrite are maintained even in the presence of various other competing anions, underscoring the robustness of these systems. mdpi.comnih.govresearchgate.net The development of such small-molecule anion sensors that are non-hazardous presents a promising alternative to current analytical methods. mdpi.com

Table 1: Nitrite Ion Detection by Pyrrole-Pyridine Derivatives

Compound Limit of Detection (ppm) Observation
4-(pyrrol-1-yl)pyridine 0.330 Color change to pink
4-(2,5-dimethyl-pyrrol-1-yl)pyridine 1.06 Changes in supramolecular aggregation
4-(2,4-dimethyl-pyrrol-1-yl)pyridine 1.05 Changes in supramolecular aggregation

This table is interactive. You can sort and filter the data.

The ability of planar, conjugated systems like pyrrole-pyridines to form π-stacked aggregates in aqueous solutions is a key aspect of their supramolecular behavior. mdpi.com These aggregation properties can enhance their effectiveness in detecting specific anions. researchgate.net The formation of these aggregates is influenced by intermolecular interactions, which are dictated by the compound's structure. mdpi.com Research into pyrrole-imidazole polyamides has also shown a propensity for aggregation, forming measurable particles in biologically relevant conditions. researchgate.net

The study of hydrogen-bonding complexes between pyridine (B92270) and pyrrole has provided direct experimental evidence for the formation of clusters in solution, which is considered a primary process for the nucleation of intermolecular compounds. rsc.org These supramolecular assemblies can form various two-dimensional structures, including brickwork, staircase, and ladder formations. mdpi.com

Material Science Applications

The structural characteristics of pyrrole-pyridine derivatives make them attractive building blocks for new materials. Their ability to act as ligands and form coordination polymers opens up possibilities for creating materials with unique electronic, optical, and catalytic properties. Coordination polymers, in particular, are of great interest for applications such as heterogeneous catalysis, gas storage, and photoluminescence. mdpi.com The design of these materials can be finely tuned by modifying the structural and electronic characteristics of the pyrrole-pyridine ligands. mdpi.com

Photochemistry and Photoisomerization Studies

The photochemical behavior of pyridine and its derivatives has been a subject of interest for many years. researchgate.net Irradiation of pyridine can lead to the formation of Dewar pyridine and other isomers. researchgate.net The study of push-pull azo-pyrrole photoswitches has revealed that these molecules can undergo reversible and selective photoinduced transformations. rsc.org These compounds exhibit nearly quantitative E-Z isomerization with tunable thermal lifetimes, making them highly versatile molecular photoswitches. rsc.org The introduction of different functional groups can significantly influence their photoisomerization behavior. rsc.org

Ligand Design for New Functional Materials

Pyrrole-pyridine derivatives are versatile ligands in coordination chemistry. nih.govnih.gov They can be synthesized to have specific steric and electronic profiles, allowing for the fine-tuning of the properties of the resulting metal complexes. nih.gov These ligands have been used to create complexes with a range of metals, including rare-earth elements, for applications in areas like luminescence. nih.gov The synthesis of new pyrrole-pyridine-based ligands, such as 6-(pyrrol-2-yl)-2,2'-bipyridine and 2-(pyrrol-2-yl)-1,10-phenanthroline, has been achieved using methods like the in situ Suzuki coupling. nih.govnih.gov These ligands form interesting crystal structures with intermolecular hydrogen bonds, creating chain-like networks. nih.govnih.gov The resulting complexes have potential applications in analytical chemistry and the development of new luminescent materials. nih.gov

Q & A

Q. Key Variables :

  • Reagent stoichiometry : Excess pyrrole derivatives (1.2–1.5 equiv.) improve coupling efficiency.
  • Reaction time : Extended durations (>24 hrs) may degrade sensitive intermediates.

How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic techniques?

Advanced Research Focus
Structural confirmation requires multi-technique analysis:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C4 vs. C2) and pyrrole ring orientation. Coupling constants (JJ) in 1H^1H NMR distinguish between regioisomers .
  • X-ray crystallography : Resolves bond elongation anomalies (e.g., N–N bond distortions in coordination complexes) and confirms stereoelectronic effects .
  • Mass spectrometry (HRMS) : Validates molecular formula, especially for halogenated analogs .

Case Study : In [Mo(4-methyl-2-(phenylazo)pyridine)3_3], X-ray analysis revealed unexpected N–N bond elongation, highlighting steric strain from the methyl group .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential toxicity (H315/H319 hazards) .
  • Storage : Store in sealed containers under inert gas (argon) at 2–8°C to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .

Q. Emergency Response :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Wash with 10% polyethylene glycol solution .

How can researchers assess the biological activity of this compound derivatives?

Advanced Research Focus
Methodological workflow :

In vitro assays :

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), comparing IC50_{50} values to standard agents like doxorubicin .

Mechanistic studies :

  • Enzyme inhibition : Fluorescence polarization assays to evaluate interactions with target enzymes (e.g., nitric oxide synthase) .
  • Receptor binding : Radioligand displacement assays for receptor affinity quantification .

Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

What strategies mitigate low yields in the alkylation of this compound?

Advanced Research Focus
Common Challenges : Steric hindrance from the methyl group and pyrrole ring deactivation.
Solutions :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring before introducing electrophiles .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 mins vs. 24 hrs) and improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance electrophile solubility .

Case Study : Alkylation with 1,1,1-trifluoro-2-methylpropan-2-yl groups achieved 75% yield using AlMe3_3 in cyclohexane at 10°C .

How should researchers address contradictory data in biological activity studies of this compound?

Advanced Research Focus
Root causes : Variability in assay conditions, impurity profiles, or cell line sensitivity.
Resolution Steps :

Replicate studies : Confirm results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Analytical validation : Recheck compound purity via HPLC (>95%) and characterize by 1H^1H NMR .

Meta-analysis : Compare data across analogs (e.g., 4-methyl vs. 5-methyl pyridines) to identify substituent-dependent trends .

Example : Discrepancies in cytotoxicity (HepG2 vs. MCF-7 cells) may reflect differences in cellular uptake mechanisms .

What distinguishes this compound from structurally similar analogs in catalytic applications?

Advanced Research Focus
Comparative Analysis :

Compound Key Feature Catalytic Utility
This compoundMethyl at C4; pyrrole at C2Enhanced steric bulk for selective metal coordination
2-Amino-4-methylpyridineAmino group at C2Base catalysis in Knoevenagel condensations
5-Methyl-2-(p-tolyl)pyridineTolyl group at C2Fluorescent probe synthesis

Unique Advantages : The pyrrole moiety enables π-backbonding in transition metal complexes, stabilizing catalysts in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.